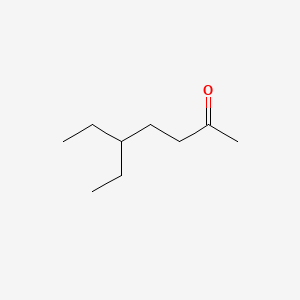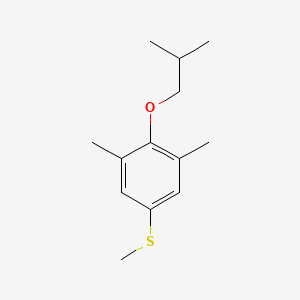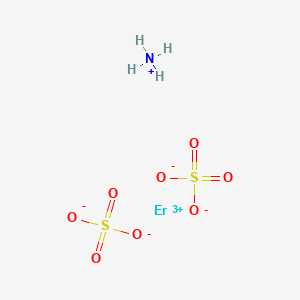
2,3,3-Trifluoroacryloyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoroacryloyl fluoride typically involves the reaction of trifluoroacetic anhydride with acryloyl chloride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as aluminum chloride, at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product . Safety measures are crucial due to the reactivity and potential hazards associated with fluorine-containing compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trifluoroacryloyl fluoride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It readily participates in substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, amines, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,3,3-Trifluoroacryloyl fluoride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,3,3-Trifluoroacryloyl fluoride involves its high reactivity due to the presence of fluorine atoms. These atoms can interact with various molecular targets, leading to the formation of stable complexes or the modification of existing molecules . The pathways involved include:
Inhibition of enzymes: Fluorine atoms can inhibit enzyme activity by forming strong bonds with active sites.
Modification of proteins: The compound can modify protein structures, affecting their function and stability.
Cellular pathways: It can influence cellular pathways by altering the activity of key signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,3,3-Trifluoroacryloyl fluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds . This makes it particularly valuable in applications requiring high reactivity and selectivity .
Propriétés
Numéro CAS |
667-49-2 |
|---|---|
Formule moléculaire |
C3F4O |
Poids moléculaire |
128.02 g/mol |
Nom IUPAC |
2,3,3-trifluoroprop-2-enoyl fluoride |
InChI |
InChI=1S/C3F4O/c4-1(2(5)6)3(7)8 |
Clé InChI |
SJGGAMMXIZFWSF-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(C(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


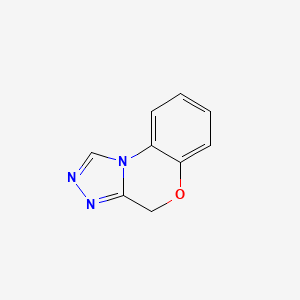
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)
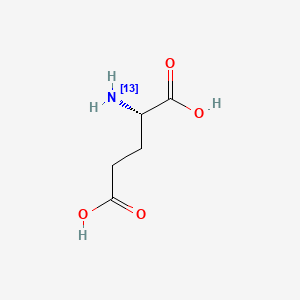

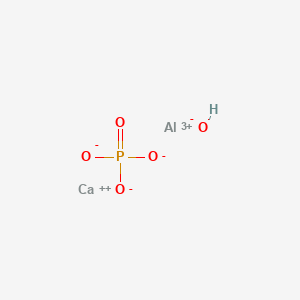

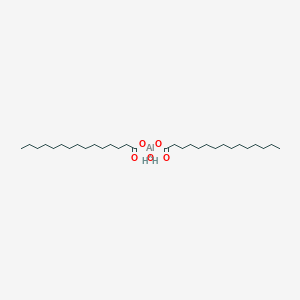


![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)
